molecular formula C17H15BrN2S B1666137 Auten-99 CAS No. 1049780-58-6

Auten-99

Cat. No. B1666137
M. Wt: 359.3 g/mol
InChI Key: FYYVGPJPIJHFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Auten-99, also known as Autophagy enhancer-99 hydrobromide, is a novel inhibitor of the myotubularin phosphatase, specifically MTMR14 . It has the ability to cross the blood-brain barrier and exert potent neuroprotective effects .

Scientific Research Applications

Field

This application falls under the field of Neuroscience .

Application

Auten-99, also known as autophagy enhancer-99, has been found to prevent the progression of neurodegenerative symptoms. It is particularly effective in models of Parkinson’s and Huntington’s diseases .

Method

Auten-99 activates autophagy in cell cultures and animal models. It appears to effectively penetrate through the blood-brain barrier .

Results

Administration of Auten-99 markedly increases autophagic activity in mice. It impedes the progression of neurodegenerative symptoms in Drosophila models of Parkinson’s and Huntington’s diseases .

Ageing in Drosophila Striated Muscle Cells

Field

This application is in the field of Cell Biology .

Application

Auten-67 and Auten-99, two small-molecule enhancers of autophagy with cytoprotective and anti-ageing effects, have been found to delay ageing in Drosophila striated muscle cells .

Method

Adult flies were treated with these AUTEN molecules via feeding. Fluorescence and electron microscopy and Western blotting were used to assess the level of autophagy and cellular senescence .

Results

The two molecules were capable of inducing autophagy in IFM cells, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both characterizing muscle ageing. Furthermore, the two molecules significantly improved the flying ability of treated animals .

properties

IUPAC Name

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYVGPJPIJHFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auten-99

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Auten-99
Reactant of Route 2
Reactant of Route 2
Auten-99
Reactant of Route 3
Reactant of Route 3
Auten-99
Reactant of Route 4
Reactant of Route 4
Auten-99
Reactant of Route 5
Reactant of Route 5
Auten-99
Reactant of Route 6
Reactant of Route 6
Auten-99

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.